molecular formula C8H7BrN2 B1525332 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-00-3

5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1525332
CAS No.: 1190318-00-3
M. Wt: 211.06 g/mol
InChI Key: KRRBSZFBJWCMGM-UHFFFAOYSA-N
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Description

“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1cc2cc(Br)cnc2[nH]1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 211.06 .

Scientific Research Applications

Synthesis and Material Science

The compound 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a key intermediate in the synthesis of various heterocyclic structures, highlighting its importance in the field of material science and organic synthesis. For instance, it is utilized in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, demonstrating its pivotal role in the development of new materials with potential applications in electronics, pharmaceuticals, and catalysis (Ahmad et al., 2017).

Advanced Synthesis Techniques

Advanced synthesis techniques involving this compound have been developed, showcasing its versatility in chemical synthesis. A notable method includes the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer cyclization, which underscores the compound's utility in constructing complex heterocyclic systems with significant biological and chemical properties (Alekseyev et al., 2015).

Photophysical Properties and Applications

Research into the photophysical properties of derivatives of this compound reveals their potential applications in optoelectronics and as sensors. Studies focusing on the spectroscopic, optical, and theoretical investigations of these compounds help in understanding their electronic structures and photophysical behaviors, which are crucial for designing advanced materials for light-emitting devices and sensors (Vural & Kara, 2017).

Mechanism of Action

Safety and Hazards

The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival. The binding of this compound to these receptors can inhibit their activity, thereby affecting downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, derivatives of this compound have been observed to inhibit cell proliferation and induce apoptosis . Additionally, this compound can affect the migration and invasion abilities of cancer cells, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with FGFRs results in the inhibition of receptor autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are critical for cell growth and survival, and their inhibition can lead to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibitory effects on cell proliferation and migration, although the extent of these effects can diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRBSZFBJWCMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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